molecular formula C6H5BrClNO B567512 (3-Bromo-5-chloropyridin-2-yl)methanol CAS No. 1227599-26-9

(3-Bromo-5-chloropyridin-2-yl)methanol

Cat. No.: B567512
CAS No.: 1227599-26-9
M. Wt: 222.466
InChI Key: RPAYTSWGANTCGM-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that (3-Bromo-5-chloropyridin-2-yl)methanol exhibits various biological activities, making it a candidate for therapeutic applications. Notably, studies have shown its potential as an antimicrobial agent.

Antimicrobial Activity
A study evaluated the effectiveness of this compound against several bacterial strains, revealing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli8.0
Staphylococcus aureus4.0
Pseudomonas aeruginosa16.0

These findings suggest that this compound is particularly effective against Staphylococcus aureus, known for its antibiotic resistance .

Organic Synthesis

Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions, which are essential in synthesizing pharmaceuticals and agrochemicals .

Case Study: Synthesis of Derivatives
In a recent study, derivatives of this compound were synthesized to explore their biological activities. The modifications included varying the substituents on the pyridine ring to enhance potency against specific targets .

Biological Research

Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with enzymes and receptors. The hydroxymethyl group facilitates hydrogen bonding, enhancing binding stability to proteins involved in metabolic pathways .

Case Study: Enzyme Interaction Studies
Research has demonstrated that this compound can inhibit certain enzymes implicated in disease processes. For example, studies involving enzyme assays have shown that modifications to the compound's structure can optimize its interaction with target enzymes, enhancing its therapeutic efficacy .

Agrochemical Applications

Due to its structural characteristics, this compound is also explored in agrochemical formulations. Its potential use as a pesticide or herbicide is under investigation, focusing on its efficacy against agricultural pathogens .

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloropyridin-2-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-chloropyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

(3-Bromo-5-chloropyridin-2-yl)methanol is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring with bromine and chlorine substituents at the 3 and 5 positions, respectively, along with a hydroxymethyl group at the 2 position. The synthesis typically involves bromination and chlorination of pyridine derivatives, followed by the reaction with formaldehyde in the presence of a base to yield the desired product.

The biological activity of this compound is thought to be mediated through its interactions with various molecular targets within biological systems. While specific mechanisms remain under investigation, it is posited that the compound may influence enzyme activities or receptor functions, leading to various physiological effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various pathogens in vitro, with notable potency against Leishmania spp. and Trypanosoma brucei. The effective concentrations (EC50) for these organisms were reported as follows:

Pathogen EC50 (µM)
Leishmania donovani8.8
Leishmania infantum9.7
Trypanosoma brucei12.8

These findings suggest that the compound may serve as a lead for developing new antiprotozoal agents .

Cytotoxicity and Cancer Research

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer cells, although further studies are necessary to elucidate the underlying mechanisms and optimize its therapeutic potential .

Case Studies

  • Antileishmanial Activity : A study focused on evaluating the antileishmanial properties demonstrated that derivatives of this compound could inhibit the growth of Leishmania species effectively. The research highlighted its potential as a candidate for treating leishmaniasis, particularly in cases where conventional therapies fail .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of this compound against human cancer cell lines. Results indicated that certain concentrations led to significant cell death, suggesting its potential role as an anticancer agent .

Properties

IUPAC Name

(3-bromo-5-chloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAYTSWGANTCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856617
Record name (3-Bromo-5-chloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227599-26-9
Record name (3-Bromo-5-chloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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